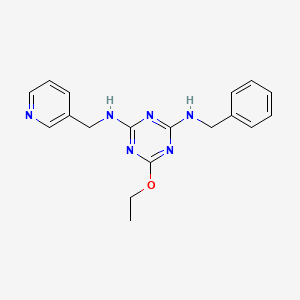![molecular formula C15H11FN2OS B5506378 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)
3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation and nucleophilic substitution. For example, Al-Refai et al. (2016) describe the preparation of a complex molecule through the condensation of a mixture involving a methoxyphenyl ring and a thiophene ring, illustrating the type of synthetic approach that might be employed for compounds like 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine (Al‐Refai et al., 2016).
Molecular Structure Analysis
The structural analysis of such compounds typically involves spectroscopic methods and X-ray crystallography to elucidate their molecular framework. For instance, Krishnamurthy et al. (2015) performed X-ray crystallography on a related compound to confirm its molecular structure, demonstrating the utility of such techniques in understanding the spatial arrangement of molecules (Krishnamurthy & Begum, 2015).
Chemical Reactions and Properties
Chemical properties of such compounds can include reactivity towards various reagents, stability under different conditions, and interactions with metals or biological molecules. Darabi et al. (2016) explored the fluorescence quenching and recognition behavior of a dithiazolopyridine derivative towards metal ions, highlighting the chemical reactivity and potential sensor applications of such compounds (Darabi et al., 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are critical for understanding the behavior of compounds in various environments. Wang et al. (2017) provided X-ray powder diffraction data for a related compound, which aids in the characterization of its solid-state properties (Wang et al., 2017).
Aplicaciones Científicas De Investigación
Anticancer Agent Development:
- Novel pyridine-thiazole hybrid molecules, including derivatives similar to the specified compound, have been synthesized for anticancer applications. They exhibit high antiproliferative activity against various types of tumor cells, suggesting potential as anticancer agents. Specifically, these compounds demonstrate selective toxicity towards cancer cells over normal cells, implying their potential in targeted cancer therapy (Ivasechko et al., 2022).
Photophysical Properties for Sensor Applications:
- A study on fluorophores, including derivatives of the specified compound, showed their potential in developing pH-sensitive fluorescent sensors. These compounds display a dual-emission behavior, which can be utilized in creating sensitive and versatile sensors in various applications (Zheng et al., 2006).
Organic Electronics and Solar Cell Applications:
- Pyridine-incorporated polymers, related to the specified compound, have been developed for use in cathode interfacial layers of polymer solar cells. These polymers enhance power conversion efficiency and demonstrate the potential for low-cost solution processing in solar cell fabrication (Chen et al., 2017).
Corrosion Inhibition:
- Derivatives of the specified compound have been studied as potential corrosion inhibitors for mild steel. They show effectiveness in protecting steel surfaces from corrosion, indicating their potential use in industrial applications (Chaitra et al., 2016).
Antimicrobial Activity:
- Compounds with structural similarities to the specified compound have been synthesized and evaluated for their antimicrobial activities. They exhibit a range of therapeutic activities, indicating their potential in the development of new antimicrobial drugs (Dangar et al., 2014).
Electrochromic Materials:
- Studies on chalcogenodiazolo[3,4-c]pyridine-based polymers, including those related to the specified compound, demonstrate their potential in developing electrochromic materials with applications in smart windows and display technologies (Ming et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
It’s worth noting that similar compounds interact with their targets, leading to changes that result in various biological activities . These interactions can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities . These activities can result from the compound’s interaction with its targets and its effect on biochemical pathways .
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-19-14-5-4-10(7-12(14)16)13-9-20-15(18-13)11-3-2-6-17-8-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRMBALMBKHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)


![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)


![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)


![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)